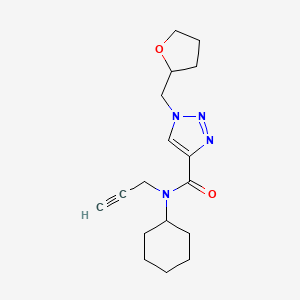![molecular formula C17H23N3O2 B3859897 8-methoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine](/img/structure/B3859897.png)
8-methoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine
Descripción general
Descripción
8-methoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine, commonly known as MMQ, is a synthetic compound that has been developed for its potential use in scientific research. This compound has shown promise in various areas of research, including neuroscience and cancer research. The purpose of
Aplicaciones Científicas De Investigación
MMQ has shown potential for use in various areas of scientific research. One of the main areas of research is neuroscience, where MMQ has been shown to have neuroprotective effects. MMQ has been found to protect neurons from damage caused by oxidative stress, which is a common feature of neurodegenerative diseases such as Alzheimer's and Parkinson's. MMQ has also been shown to improve cognitive function and memory in animal models.
Another area of research where MMQ has shown promise is cancer research. MMQ has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. MMQ has been shown to be effective against various types of cancer, including breast cancer and lung cancer.
Mecanismo De Acción
The mechanism of action of MMQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. MMQ has been found to inhibit the activity of the enzyme phosphodiesterase, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. MMQ has also been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
MMQ has been found to have various biochemical and physiological effects. In animal models, MMQ has been found to increase levels of the antioxidant glutathione, which helps to protect cells from oxidative stress. MMQ has also been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMQ has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced in large quantities, making it readily available for research. MMQ has also been found to have low toxicity, which makes it safe for use in animal models.
However, there are also some limitations to the use of MMQ in lab experiments. One limitation is that the mechanism of action of MMQ is not fully understood, which makes it difficult to interpret the results of experiments. Another limitation is that MMQ has not yet been tested in human clinical trials, which means that its safety and efficacy in humans are unknown.
Direcciones Futuras
There are several future directions for research on MMQ. One area of research is to further elucidate the mechanism of action of MMQ, which could lead to the development of more effective treatments for neurodegenerative diseases and cancer. Another area of research is to test the safety and efficacy of MMQ in human clinical trials, which could lead to the development of new therapies for these diseases.
Conclusion:
In conclusion, MMQ is a synthetic compound that has shown promise in various areas of scientific research, including neuroscience and cancer research. MMQ has neuroprotective effects, inhibits the growth of cancer cells, and has several biochemical and physiological effects. While MMQ has several advantages for use in lab experiments, there are also some limitations to its use. Future research on MMQ could lead to the development of new therapies for neurodegenerative diseases and cancer.
Propiedades
IUPAC Name |
8-methoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-13-12-16(18-6-7-20-8-10-22-11-9-20)19-17-14(13)4-3-5-15(17)21-2/h3-5,12H,6-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVPHTHKNWKEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B3859815.png)

![2-(3-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B3859826.png)
![4-[(7-chloro-4-methyl-2-quinolinyl)amino]cyclohexanol](/img/structure/B3859834.png)

![N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B3859848.png)
![N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide](/img/structure/B3859869.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B3859880.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B3859893.png)
![N-[2-(benzoylamino)-3-phenylacryloyl]-beta-alanine](/img/structure/B3859909.png)
![ethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3859919.png)
![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-bromobenzoate](/img/structure/B3859921.png)
![4-[4-(4-ethylphenoxy)butyl]morpholine](/img/structure/B3859925.png)
